molecular formula C21H17FN4O3 B2946920 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1251689-26-5

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2946920
CAS No.: 1251689-26-5
M. Wt: 392.39
InChI Key: DMJHQFQFQZEACW-UHFFFAOYSA-N
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Description

The compound 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide features a pyrimidinone core substituted with a cyano group at position 5, a 4-fluorophenyl group at position 2, and an acetamide side chain linked to a 4-ethoxyphenyl moiety. This structure combines electron-withdrawing (cyano, fluorophenyl) and lipophilic (ethoxyphenyl) groups, which are critical for its physicochemical and biological properties. The molecular formula is C₂₁H₁₇FN₄O₃, with a molecular weight of 392.4 g/mol .

Properties

IUPAC Name

2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3/c1-2-29-18-9-7-17(8-10-18)25-19(27)13-26-20(14-3-5-16(22)6-4-14)24-12-15(11-23)21(26)28/h3-10,12H,2,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJHQFQFQZEACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a cyano group, a fluorophenyl moiety, and an ethoxyphenyl acetamide side chain, suggest diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

The compound's molecular formula is C21H17FN4O3C_{21}H_{17}FN_{4}O_{3}, with a molecular weight of approximately 392.4 g/mol. The presence of functional groups enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC21H17FN4O3
Molecular Weight392.4 g/mol
SolubilityModerate in organic solvents
Melting PointTo be determined

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors within biological pathways:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, disrupting cellular processes essential for tumor growth or infection propagation.
  • Receptor Modulation : It may also modulate receptor activity, leading to various pharmacological effects such as anti-cancer or anti-inflammatory actions.

Anticancer Activity

Recent studies have indicated that 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-ethoxyphenyl)acetamide exhibits significant anticancer properties. For instance, in vitro assays demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the inhibition of key signaling pathways that promote cell proliferation and survival.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Research indicates that it possesses inhibitory effects against several bacterial strains, suggesting potential applications in treating infections. The presence of the cyano group is believed to enhance its lipophilicity, facilitating cellular uptake and interaction with microbial targets.

Case Studies

  • Study on Breast Cancer Cells : In a controlled study, the compound was tested on MCF-7 breast cancer cells. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Antimicrobial Efficacy : A separate study evaluated the compound against Staphylococcus aureus and Escherichia coli. The results highlighted significant antibacterial effects, supporting its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinone-Based Analogues

2-(5-Cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
  • Structural Differences : The acetamide group is linked to a 2-methoxy-5-methylphenyl group instead of 4-ethoxyphenyl.
  • Impact: The methoxy and methyl substituents reduce molecular weight (392.4 vs.
2-[(5-Cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide
  • Structural Differences: A thioether replaces the 4-fluorophenyl group at position 2, and an ethyl group is present at position 4 of the pyrimidinone.
  • The ethyl group increases steric bulk, which may reduce target affinity compared to the fluorophenyl substituent .

Heterocyclic Core Variations

2-(4-Ethoxyphenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
  • Structural Differences: A pyridazinone ring replaces the pyrimidinone core.
  • Impact: Pyridazinone’s two adjacent nitrogen atoms modify electronic properties and hydrogen-bonding capacity.
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide
  • Structural Differences: A benzothiazole ring replaces the pyrimidinone core.

Functional Group Modifications

(E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide
  • Structural Differences: An acryloyloxyimino group replaces the pyrimidinone-acetamide backbone.
  • Impact: The unsaturated acryloyl group enables polymerization, suggesting applications in material science rather than therapeutic use. The fluorophenyl group retains lipophilicity but lacks the pyrimidinone’s hydrogen-bonding motifs .

Q & A

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

Answer: Nuclear Magnetic Resonance (NMR; 1H and 13C) and Fourier-Transform Infrared Spectroscopy (FTIR) are essential for identifying functional groups and connectivity. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical and structural validation .

Q. What are the key considerations in designing a synthesis protocol for this compound?

Answer: Prioritize precursor compatibility (e.g., pyrimidine and acetamide derivatives), optimize reaction conditions (temperature, catalysts like ammonium acetate), and employ purification techniques such as column chromatography or recrystallization to isolate the target compound .

Q. What safety precautions are essential when handling this compound?

Answer: Use personal protective equipment (PPE), conduct experiments in a fume hood, avoid skin contact via gloves, and follow emergency protocols for spills (e.g., neutralization with appropriate absorbents). Refer to Safety Data Sheets (SDS) for specific hazard mitigation .

Q. How is purity assessed post-synthesis?

Answer: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) assess chromatographic purity. Elemental analysis confirms stoichiometric composition, while melting point determination provides indirect purity validation .

Q. How does the 4-ethoxyphenyl group influence physicochemical properties?

Answer: The ethoxy group enhances lipophilicity, improves membrane permeability via electron-donating effects, and may increase metabolic stability compared to smaller substituents .

Advanced Questions

Q. How can discrepancies in biological activity data across studies be resolved?

Answer: Standardize assay protocols (e.g., enzyme concentration, buffer conditions), validate reproducibility via independent replication, and perform meta-analyses to identify confounding variables (e.g., solvent effects or assay interference) .

Q. What strategies optimize solubility and stability for pharmacokinetic studies?

Answer: Use co-solvents (e.g., DMSO-PBS mixtures), formulate as salt forms or prodrugs, or introduce hydrophilic moieties (e.g., sulfonate groups). Stability studies under varying pH and temperature conditions guide formulation development .

Q. How can structure-activity relationships (SAR) be systematically studied?

Answer: Synthesize analogs with targeted substitutions (e.g., halogenation or methyl groups), conduct in vitro enzymatic assays (e.g., IC50 determination), and correlate results with computational docking studies to identify critical binding interactions .

Q. What computational methods predict binding affinity to target receptors?

Answer: Molecular docking (AutoDock, Schrödinger Suite) and Molecular Dynamics (MD) simulations model ligand-receptor interactions. Quantitative Structure-Activity Relationship (QSAR) models prioritize analogs with predicted high affinity .

Q. How are metabolic pathways elucidated in preclinical models?

Answer: Radiolabeled isotopes (e.g., 14C) track compound distribution. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) identifies metabolites, while in vitro assays with liver microsomes or hepatocytes predict phase I/II metabolism .

Notes on Evidence Utilization

  • Structural and Synthetic Data: PubChem-derived IUPAC names, SMILES, and reaction conditions () inform synthesis and characterization methodologies.
  • Biological Activity: Pharmacological studies () guide SAR and enzymatic assay design.
  • Safety Protocols: SDS guidelines () ensure compliance with hazard mitigation.
  • Advanced Methodologies: Computational tools () and crystallographic data () underpin structure-based drug design.

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